Methyl 2-bromo-3-fluorobenzoate
Overview
Description
Methyl 2-bromo-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Various synthesis methods and optimization strategies for compounds similar to Methyl 2-bromo-3-fluorobenzoate, such as Methyl 4-Bromo-2-methoxybenzoate and Methyl 2-amino-5-fluorobenzoate, have been explored. These studies detail the processes of bromination, hydrolysis, and esterification, showcasing the intricacies involved in synthesizing complex organic compounds (Chen Bing-he, 2008); (Yin Jian-zhong, 2010).
Chemical Structure and Purity : Research on similar compounds, like 3-Bromo-2-fluorobenzoic Acid, highlights the methods used to confirm the structure of such compounds through techniques like MS and NMR, and discusses achieving high purity and yield, which is crucial for further applications (Zhou Peng-peng, 2013).
Biological and Medicinal Applications
Antimicrobial Activity : Some fluorobenzoylimino compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are indicative of the potential biological applications of fluorinated benzoates in developing new antimicrobial agents (A. Saeed et al., 2010).
Biodegradation Studies : Research into the biodegradation of fluorinated benzoates, such as by Sphingomonas sp., provides insight into how such compounds can be broken down in the environment, a crucial aspect for considering their ecological impact and potential bioremediation strategies (F. Boersma et al., 2004).
Antituberculosis Activity : Studies on derivatives of 4-fluorobenzoic acid have shown significant inhibitory activity against Mycobacterium tuberculosis, suggesting the potential of fluorinated benzoates in the development of antituberculosis drugs (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Environmental and Material Science Applications
Environmental Degradation and Soil Bacteria : The degradation of halogen-substituted benzoates in various environments has been studied, providing essential information on the environmental behavior of such compounds. This research aids in understanding the ecological impact and potential accumulation in soils and sediments (B. Song et al., 2000).
Corrosion Inhibition : Research into the use of fluorobenzyl imidazolium bromide as a corrosion inhibitor for mild steel highlights the application of fluorinated benzoates in protecting materials against environmental degradation (Bhaskaran et al., 2019).
Safety and Hazards
“Methyl 2-bromo-3-fluorobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding personal contact, including inhalation, and using personal protective equipment .
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCTNIBELHUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479860 | |
Record name | Methyl 2-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-71-1 | |
Record name | Methyl 2-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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